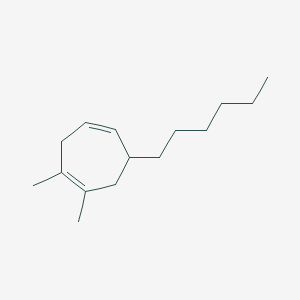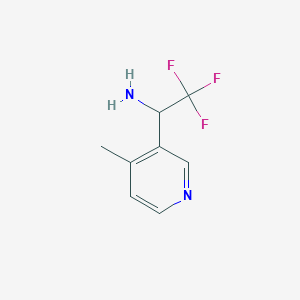
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine is a fluorinated organic compound that features a trifluoromethyl group attached to an ethylamine backbone, with a 4-methyl-pyridin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridinyl substituent onto an ethylamine scaffold. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be employed in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. The pyridinyl substituent may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: Lacks the pyridinyl substituent, making it less versatile in certain applications.
4-Methyl-3-pyridinamine: Does not contain the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoro-1-phenylethylamine: Contains a phenyl group instead of a pyridinyl group, leading to different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridinyl substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChIキー |
UOPYSDQDQRHCBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


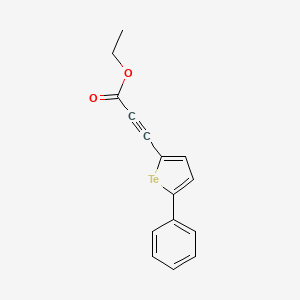
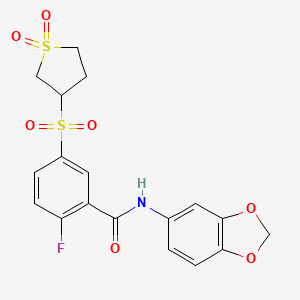
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
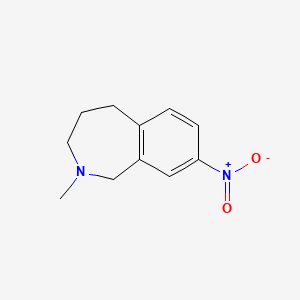
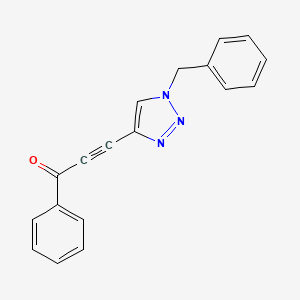
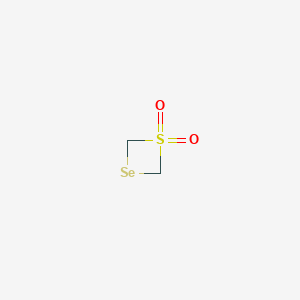

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)
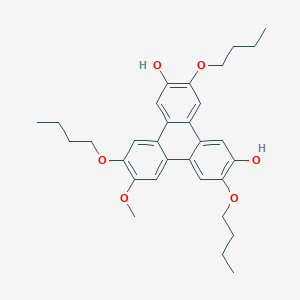
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
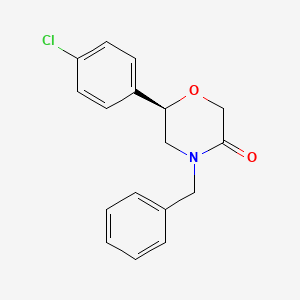
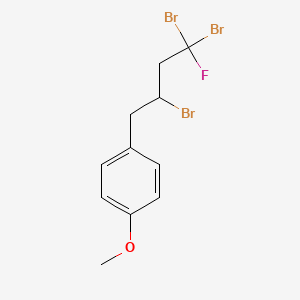
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
